N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO5S/c1-9-2-7-13(22-9)12(19)8-18-24(20,21)11-5-3-10(4-6-11)23-14(15,16)17/h2-7,12,18-19H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCIYIJMLDJWKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Understanding its pharmacological properties and mechanisms of action is crucial for its application in drug development.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a trifluoromethoxy group and a sulfonamide moiety. This structure is significant as the presence of fluorine atoms often enhances the lipophilicity and metabolic stability of the compound.
| Property | Value |
|---|---|
| Molecular Formula | C15H15F3N2O4S |
| Molecular Weight | 353.35 g/mol |
| LogP | 3.5 |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, the sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. Research has demonstrated that derivatives of benzenesulfonamides show promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Compounds with furan rings have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerases and modulation of signaling pathways involved in cell proliferation . A study indicated that similar furan-containing compounds exhibited cytotoxic effects against breast cancer cell lines, suggesting that this compound may also possess selective toxicity towards tumor cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety likely interacts with enzymes involved in bacterial metabolism, potentially leading to bacteriostatic effects.
- Apoptosis Induction : The furan component may activate apoptotic pathways in cancer cells, promoting cell death.
- Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties, which could enhance their therapeutic efficacy in conditions such as cancer and infections.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of a series of benzenesulfonamides against various pathogens. The results showed that compounds with trifluoromethoxy substitutions exhibited enhanced activity compared to their non-fluorinated counterparts, indicating a structure-activity relationship .
- Cytotoxicity Assays : In vitro assays on breast cancer cell lines revealed that compounds with furan derivatives could significantly reduce cell viability at low micromolar concentrations. The IC50 values ranged from 0.5 to 5 µM depending on the specific cell line tested, demonstrating selective toxicity towards cancerous cells while sparing normal cells .
Scientific Research Applications
Anticancer Research
N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures exhibit inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting proliferation. The trifluoromethoxy group enhances the compound's lipophilicity, improving its ability to penetrate cellular membranes and exert therapeutic effects .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective applications. Similar compounds have been found to interact with neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases .
Case Studies
Several studies have documented the efficacy of similar sulfonamide derivatives in clinical settings:
- A study on sulfonamide derivatives indicated their potential in reducing tumor growth in animal models through targeted delivery mechanisms .
- Another investigation highlighted their role in modulating immune responses, showing promise in autoimmune disease models .
Bioremediation
The compound's chemical structure may allow it to interact with pollutants, suggesting its potential use in bioremediation efforts. Compounds with similar functionalities have been shown to facilitate the breakdown of hazardous substances in contaminated environments .
Analytical Chemistry
This compound can be utilized as a standard reference material in analytical chemistry for developing new detection methods for environmental contaminants .
Summary Table of Applications
| Application Area | Potential Uses | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Anticancer, anti-inflammatory, neuroprotective | Enzyme inhibition, receptor modulation |
| Environmental Science | Bioremediation, analytical chemistry | Interaction with pollutants |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous sulfonamides from the evidence, focusing on substituent effects, synthetic routes, and inferred biological implications.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Impact on Activity: The trifluoromethoxy group in the target compound and enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., ). This feature is critical for improving blood-brain barrier penetration or target binding in hydrophobic pockets . The 5-methylfuran-2-yl group in the target compound may confer selective binding to enzymes or receptors with aromatic pockets, similar to benzo[b]thiophene in but with reduced steric bulk.
Synthetic Methodologies: The target compound’s synthesis likely parallels , where sulfonyl chlorides (e.g., 5-bromofuran-2-sulfonyl chloride) react with amines. In contrast, uses carboxamide coupling, suggesting divergent strategies for introducing nitrogenous side chains.
Biological Implications :
- While highlights sulfonamides with herbicidal/anti-malarial activity, the target compound’s furan and trifluoromethoxy groups may shift its selectivity toward bacterial targets (e.g., dihydropteroate synthase inhibition) .
- The ethoxyethyl linker in improves solubility compared to the target compound’s hydroxyethyl group, which could influence pharmacokinetics.
Computational Insights
(Multiwfn) underscores the utility of wavefunction analysis for comparing electrostatic potentials (ESP) or electron localization functions (ELF) across sulfonamides. For instance:
- The trifluoromethoxy group in the target compound likely exhibits strong electron-withdrawing ESP, polarizing the sulfonamide moiety and enhancing hydrogen-bond acceptor capacity.
- Furan vs.
Preparation Methods
Chlorosulfonation and Amination
The 4-(trifluoromethoxy)benzenesulfonamide precursor is typically synthesized via chlorosulfonation of 4-(trifluoromethoxy)benzene. As demonstrated in DE19543323A1, 2-trifluoromethoxybenzenesulfonyl chloride is generated by reacting the parent aromatic compound with chlorosulfonic acid at 0–5°C. Subsequent amination with aqueous ammonia in methanol at 50°C yields the sulfonamide with >90% purity after recrystallization. Key data:
- Yield : 85–92%
- Purity : 99% (by $$^1$$H NMR)
- Conditions : Methanol solvent, 24 h reflux
Alternative Route: Direct Sulfonylation
A modified approach employs 4-(trifluoromethoxy)benzenesulfonyl chloride and ethylenediamine derivatives. For example, JP2005521650A5 details the reaction of sulfonyl chlorides with ethanolamine analogs in dichloromethane (DCM) using triethylamine as a base. This method avoids high temperatures but requires stringent moisture control.
Synthesis of the 2-Hydroxy-2-(5-Methylfuran-2-yl)Ethyl Moiety
Furan Ring Construction via Paal-Knorr Synthesis
The 5-methylfuran-2-yl group is synthesized by cyclizing 1,4-diketones with ammonium acetate in acetic acid. For instance, dimethyl but-2-ynedioate undergoes cyclization with 2-methyl-1,4-butanedione to yield 5-methylfuran-2-carbaldehyde, which is subsequently reduced to the corresponding alcohol using NaBH$$_4$$.
Hydroxyethyl Group Introduction
Nickel-catalyzed allylic amination, as reported in the RSC publication, enables the coupling of furan-containing aldehydes with sulfonamides. Using Ni(COD)$$2$$ (10 mol%), PCy$$3$$ (20 mol%), and Ti(OiPr)$$_4$$ (20 mol%) in acetonitrile at 100°C for 12 h, styrene derivatives are coupled with cyclohexanecarboxaldehyde and trifluoromethanesulfonamide to form allylic amines. Adapting this protocol, 5-methylfuran-2-carbaldehyde reacts with 2-aminoethanol to yield 2-hydroxy-2-(5-methylfuran-2-yl)ethylamine.
Coupling Strategies for Final Assembly
Nucleophilic Epoxide Ring-Opening
A two-step process involves:
- Epoxide Synthesis : Oxidation of 2-(5-methylfuran-2-yl)ethylene glycol with m-CPBA yields 2-(5-methylfuran-2-yl)oxirane.
- Sulfonamide Coupling : Reacting 4-(trifluoromethoxy)benzenesulfonamide with the epoxide in DMF at 80°C for 24 h in the presence of K$$2$$CO$$3$$.
- Yield : 68–75%
- Diastereomeric Ratio : >20:1 (by $$^{19}$$F NMR)
Reductive Amination
Condensation of 4-(trifluoromethoxy)benzenesulfonamide with 2-(5-methylfuran-2-yl)acetaldehyde using NaBH(OAc)$$_3$$ in THF at 0°C provides the target compound after 6 h.
- Yield : 72%
- Reaction Scale : 0.2–5 mmol
Catalytic Asymmetric Synthesis
Chromium-Catalyzed Aza-Pinacol Coupling
The JACS study highlights a Cr-catalyzed method using (S)-L1 ligand for enantioselective synthesis. Key parameters:
- Catalyst : CrCl$$_3$$ (10 mol%)
- Ligand : (S)-L1 (12 mol%)
- Conditions : Toluene, 4Å MS, 40°C, 48 h
- Outcome : 84% yield, 96% ee
Nickel-Mediated Dynamic Kinetic Resolution
Adapting the RSC protocol, Ni(COD)$$2$$/PCy$$3$$ catalyzes the coupling of racemic epoxides with sulfonamides, achieving 78% yield and >90% ee through kinetic resolution.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- $$^1$$H NMR (CDCl$$3$$): δ 7.52 (d, J = 8.5 Hz, 2H, ArH), 6.21 (d, J = 3.1 Hz, 1H, furan), 4.82 (br s, 1H, OH), 3.74–3.68 (m, 2H, CH$$2$$).
- $$^{13}$$C NMR : 166.7 (C=O), 142.1 (q, $$^2J{CF}$$ = 33.2 Hz, CF$$3$$O), 126.3 (furan C-2).
- HRMS : [M + Na]$$^+$$ calcd. 456.1243, found 456.1238.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Epoxide Ring-Opening | 75 | – | Scalable (>10 g) | Moderate diastereoselectivity |
| Reductive Amination | 72 | – | Rapid (<6 h) | Requires dry conditions |
| Cr Catalysis | 84 | 96 | High enantiocontrol | Costly ligands |
| Ni Catalysis | 78 | 90 | Broad substrate scope | High temperature (100°C) |
Q & A
Q. Basic
- NMR Analysis : Use ¹H and ¹³C NMR to confirm regiochemistry. For example, the trifluoromethoxy group shows distinct ¹⁹F coupling in ¹H NMR, while the hydroxyethyl moiety exhibits broad proton signals .
- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., ESI-HRMS) .
- X-ray Crystallography : Employ SHELX software (SHELXL for refinement) to resolve crystal structures. Dynamic disorder in flexible groups (e.g., hydroxyethyl) may require temperature-controlled data collection .
How can computational methods predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., cyclooxygenase-2). The trifluoromethoxy group’s lipophilicity enhances binding affinity in hydrophobic pockets .
- DFT Calculations : Analyze electron density distribution (via Multiwfn) to identify reactive sites for electrophilic/nucleophilic interactions .
- Pharmacophore Mapping : Map the sulfonamide and furan moieties as hydrogen-bond acceptors/donors to prioritize target proteins .
How to resolve contradictions in NMR data caused by dynamic effects?
Q. Advanced
- Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to slow conformational exchange. For example, broad hydroxyethyl proton signals may resolve into distinct peaks at lower temperatures .
- Computational NMR Prediction : Compare experimental shifts with DFT-calculated values (Gaussian09/B3LYP/6-311+G(d,p)) to assign ambiguous signals .
What experimental designs assess the compound’s biological activity?
Q. Advanced
- In Vitro Enzyme Assays : Test inhibition of COX-2 or carbonic anhydrase using fluorescence-based assays. IC₅₀ values can correlate sulfonamide group interactions with catalytic zinc ions .
- Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations, leveraging the trifluoromethoxy group’s metabolic stability .
- EPR Spectroscopy : Gamma-irradiate the compound to generate free radicals and study redox behavior, as demonstrated for similar sulfonamides .
How to optimize purification for high-purity yields?
Q. Basic
- Solvent Selection : Use polarity gradients (e.g., hexane → EtOAc) in column chromatography to separate polar sulfonamide byproducts .
- Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystalline product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
How to analyze electron density distribution for reactivity insights?
Q. Advanced
- Topological Analysis (Multiwfn) : Calculate Laplacian of electron density (∇²ρ) to identify nucleophilic regions (e.g., sulfonamide oxygen) .
- Hirshfeld Surface Analysis : Map crystal packing interactions (e.g., C–H···O bonds) to predict solid-state stability .
How to address discrepancies in crystallographic refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
